Benzeneethanol, 2,3,6-trifluoro-
Description
Benzeneethanol, 2,3,6-trifluoro- (CAS: 114152-25-9; synonyms: 2,3,6-Trifluorobenzeneethanol) is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.13 g/mol (calculated). The compound features a benzene ring substituted with three fluorine atoms at the 2, 3, and 6 positions, along with an ethanol (-CH₂CH₂OH) functional group. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and agrochemical intermediates.
Properties
CAS No. |
114152-24-8 |
|---|---|
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |
InChI Key |
OVLNHUHKVMDBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCO)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2,3,6-trifluoro- typically involves the introduction of the trifluorophenyl group into an ethyl alcohol framework. One common method is through the reaction of 2,3,6-trifluorobenzyl chloride with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding the desired alcohol.
Industrial Production Methods
Industrial production of Benzeneethanol, 2,3,6-trifluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, 2,3,6-trifluoro- undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluorophenyl group can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(2,3,6-Trifluorophenyl)acetaldehyde or 2-(2,3,6-Trifluorophenyl)acetic acid.
Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.
Substitution: Formation of various substituted trifluorophenyl ethyl alcohol derivatives.
Scientific Research Applications
Benzeneethanol, 2,3,6-trifluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzeneethanol, 2,3,6-trifluoro- involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl alcohol moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Functional Group Variations
1-(2,3-Difluorophenyl)ethanol (CAS: 1077-96-9; )
- Formula : C₈H₈F₂O
- Molecular Weight : 158.14 g/mol
- Key Differences :
- Substitution : Two fluorine atoms (2,3-positions) vs. three (2,3,6-) in the target compound.
- Impact : Reduced electron-withdrawing effects compared to the trifluoro analog, leading to higher reactivity in nucleophilic substitutions.
- Applications : Intermediate in fine chemicals; less steric hindrance than the trifluoro derivative .
Benzeneethanol, 3-(trifluoromethyl) (CAS: 455-01-6; )
- Formula : C₉H₉F₃O
- Molecular Weight : 190.16 g/mol
- Key Differences :
- Substituent : A bulkier trifluoromethyl (-CF₃) group at the 3-position vs. fluorine atoms.
- Impact : Stronger electron-withdrawing effect from -CF₃ enhances acidity of the hydroxyl group (pKa ~10–12 vs. ~13–15 for fluorine-substituted analogs).
- Applications : Used in liquid crystal materials and as a building block for fluorinated polymers .
2,3,6-Trifluorobenzaldehyde (CAS: 104451-70-9; )
- Formula : C₇H₃F₃O
- Molecular Weight : 160.09 g/mol
- Key Differences: Functional Group: Aldehyde (-CHO) vs. alcohol (-CH₂CH₂OH). Impact: The aldehyde group is more electrophilic, enabling faster participation in condensation reactions (e.g., Knoevenagel). Applications: Precursor for herbicides and antifungal agents .
Halogenated Derivatives
2,3,6-Trifluorobenzyl Chloride (CAS: 114152-20-4; )
- Formula : C₇H₄ClF₃
- Molecular Weight : 180.55 g/mol
- Key Differences :
Benzenesulfonyl Chloride, 2,3,6-trifluoro- (CAS: 1017779-75-7; )
Phenolic Analogs
2,3,6-Trifluorophenol ()
- Formula : C₆H₃F₃O
- Molecular Weight : 148.08 g/mol
- Key Differences: Functional Group: Phenol (-OH) vs. ethanol (-CH₂CH₂OH). Impact: Phenol is more acidic (pKa ~8–10 vs. ~13–15 for alcohols) due to resonance stabilization of the phenoxide ion. Applications: Antiseptic agents and polymer stabilizers .
Research Findings and Trends
- Electronic Effects: The trifluoro substitution in Benzeneethanol, 2,3,6-trifluoro- enhances the electron-withdrawing nature of the aromatic ring, stabilizing negative charges in intermediates during nucleophilic aromatic substitution .
- Steric Effects : Compared to trifluoromethyl analogs (e.g., ), fluorine atoms introduce less steric hindrance, allowing easier access to the reactive site in catalytic processes .
- Thermal Stability: Fluorinated alcohols like Benzeneethanol, 2,3,6-trifluoro- exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, making them suitable for high-temperature reactions .
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